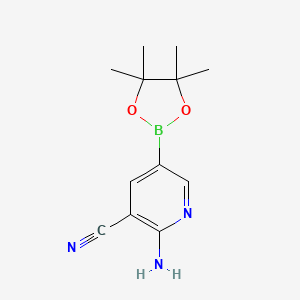

![molecular formula C6H3BrClN3 B566855 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1246349-99-4](/img/structure/B566855.png)

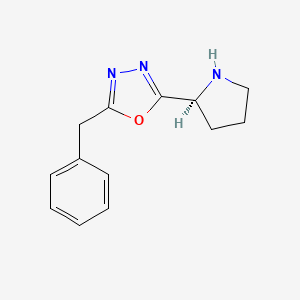

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers .

Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .Aplicaciones Científicas De Investigación

Synthesis of Insecticides

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a derivative of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, is an important intermediate in the synthesis of new insecticides like chlorantraniliprole (Niu Wen-bo, 2011).

Development of Kinase-Focused Libraries for Cancer Drug Targets

The compound and its derivatives are explored for drug discovery, especially in creating libraries of compounds for screening against kinases and other cancer drug targets (L. Smyth et al., 2010).

Synthesis of Polyheterocyclic Ring Systems

Derivatives of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine are used as precursors for constructing new polyheterocyclic ring systems with potential applications in various fields including materials science and pharmaceuticals (E. Abdel‐Latif et al., 2019).

Analgesic and Anti-inflammatory Drug Synthesis

Some derivatives of this compound have shown promising results in the synthesis of analgesic and anti-inflammatory drugs (Kantlam Chamakuri et al., 2016).

Synthesis of Novel Nucleosides

The compound is used in the synthesis of various C-4 substituted pyrazolo[3,4-b]pyridine nucleosides, evaluated for biological activities against viruses and tumor cells (Y. Sanghvi et al., 1989).

Preparation of Antibacterial and Antioxidant Compounds

Derivatives of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine have been synthesized and evaluated as potential antibacterial and antioxidant agents (Hiren H. Variya et al., 2019).

Synthesis of Heterocycle-Fused Oxazepines

This compound is also involved in the preparation of diverse heterocycle-fused 1,4-oxazepines, which are important in medicinal chemistry (A. Sapegin et al., 2015).

Mecanismo De Acción

Target of Action

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets in a manner that leads to significant inhibitory activity .

Result of Action

Similar compounds have shown significant inhibitory activity in certain contexts .

Propiedades

IUPAC Name |

3-bromo-4-chloro-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-5-4-3(10-11-5)1-2-9-6(4)8/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZAGTLJGOBGEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C(NN=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B566776.png)

![9-Ethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B566777.png)

![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566783.png)

![2,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-d]azepin-3-one](/img/structure/B566784.png)

![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B566788.png)

![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B566794.png)